molecular formula C15H16FN5O2 B15003543 3-Amino-6-(cyclohexylamino)-7-fluoroquinoxaline-2-carbonitrile 1,4-dioxide

3-Amino-6-(cyclohexylamino)-7-fluoroquinoxaline-2-carbonitrile 1,4-dioxide

Cat. No.: B15003543
M. Wt: 317.32 g/mol
InChI Key: CFMVRBKTGSRBDT-UHFFFAOYSA-N
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Description

2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted benzene derivative with a suitable pyrazine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, may be applied to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .

Scientific Research Applications

2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-3-CYANO-7-(CYCLOHEXYLAMINO)-6-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of amino, cyano, cyclohexylamino, and fluoro groups offers unique reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C15H16FN5O2

Molecular Weight

317.32 g/mol

IUPAC Name

3-amino-6-(cyclohexylamino)-7-fluoro-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile

InChI

InChI=1S/C15H16FN5O2/c16-10-6-12-13(21(23)15(18)14(8-17)20(12)22)7-11(10)19-9-4-2-1-3-5-9/h6-7,9,19H,1-5,18H2

InChI Key

CFMVRBKTGSRBDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC3=C(C=C2F)[N+](=C(C(=[N+]3[O-])N)C#N)[O-]

Origin of Product

United States

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